N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide
Overview
Description
N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a chloro-methoxyphenyl group, and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with 2-furancarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-pyrrolecarboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of the furan ring, along with the chloro-methoxyphenyl and methylphenyl groups, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(3-chloro-4-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-13-5-7-14(8-6-13)19(25)20(24-21(26)18-4-3-11-28-18)23-15-9-10-17(27-2)16(22)12-15/h3-12,20,23H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKDEEKVQZAKDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC(=C(C=C2)OC)Cl)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123744 | |
Record name | N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335421-10-8 | |
Record name | N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335421-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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